Lycoramine
Overview
Description
Lycoramine is a natural compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 . It is an alkaloid found in the Amaryllidaceae family .
Synthesis Analysis
The synthesis of Lycoramine involves a strategy featuring efficient ruthenium-catalyzed asymmetric hydrogenation of racemic α-aryloxy cyclic ketone via dynamic kinetic resolution and palladium-catalyzed intramolecular reductive Heck cyclization . Another study achieved a stepwise synthesis of Lycoramine by initial construction of rings A and B followed by formation of ring C, and finally establishment of ring D .Molecular Structure Analysis
Lycoramine has a complex molecular structure with three defined stereocenters . It belongs to the galanthamine type of Amaryllidaceae alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Lycoramine include the Dieckmann cyclisation, Wittig reaction, Friedel-Crafts reaction, and the Schmidt reaction . The catalytic asymmetric hydrogenation and intramolecular reductive Heck cyclization are also key steps in the synthesis process .Physical And Chemical Properties Analysis
Lycoramine has a boiling point of 436.4±45.0 °C at 760 mmHg, a melting point of 122-124 °C, and a density of 1.25g/cm3 . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .Scientific Research Applications
Alzheimer's Disease Treatment : Lycoramine demonstrates potential as a therapeutic agent for Alzheimer's disease. A study by (Kiris et al., 2020) indicated that lycoramine reversed cognitive decline and cleared Aβ plaques in a mouse model, suggesting its potential in treating late stages of Alzheimer's disease.
Neuromuscular Disorders : Research on lycoramine derivatives has been conducted for treating neuromuscular disorders like myasthenia gravis. According to (Somers et al., 1963), certain derivatives were effective in clinical experiments, showing promise in this domain.
Chemical Synthesis : The efficient synthesis of lycoramine is a subject of interest in the chemical field. (Fan et al., 2004) developed a short and unique approach for synthesizing lycoramine, emphasizing its importance in chemical research.
Pharmacological Actions : The neuropharmacologic actions of lycoramine have been studied, as noted by (Tang et al., 1963). This research provides insights into its mechanism of action and potential therapeutic uses.
Acetylcholinesterase Inhibition : Lycoramine's effects on acetylcholinesterase, an enzyme linked to Alzheimer's disease, have been studied. (Rocha & Lima, 2019) conducted computational modeling to understand its interaction with acetylcholinesterase, providing valuable information for drug development.
Cancer Research : Lycoramine has shown potential in cancer research. (Roy et al., 2018) summarized its therapeutic effect and mechanisms against various cancers, highlighting its role as a lead compound for anticancer drug design.
Light Quality Effects on Alkaloid Production : The impact of light quality on the production of alkaloids including lycoramine in plants has been studied. (Li et al., 2021) investigated how different LED light qualities affect alkaloid accumulations in Lycoris longituba seedlings.
Apoptosis Induction in Cancer Cells : Lycoramine's role in inducing apoptosis in cancer cells was explored by (Zeng et al., 2017), who found that it activates certain signaling pathways leading to cancer cell apoptosis.
properties
IUPAC Name |
(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,12,14,19H,5-10H2,1-2H3/t12-,14-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRMHIXYLGOZSE-JDFRZJQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCC(CC2OC4=C(C=CC(=C34)C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CC[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175371 | |
Record name | Lycoramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lycoramine | |
CAS RN |
21133-52-8 | |
Record name | Lycoramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021133528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lycoramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21133-52-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LYCORAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAG8LU84K2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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